molecular formula C19H23Cl2N5O2S B2914500 N-(4-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1351615-50-3

N-(4-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B2914500
CAS No.: 1351615-50-3
M. Wt: 456.39
InChI Key: YWGUVHDNQCJGIZ-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiazole ring, a pyrazole ring, and a morpholine moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride typically involves multiple steps. One common approach is to start with the synthesis of the benzothiazole ring, followed by the introduction of the pyrazole ring and the morpholine moiety. The final step involves the formation of the hydrochloride salt.

    Benzothiazole Ring Formation: The benzothiazole ring can be synthesized by reacting 4-chloroaniline with carbon disulfide and chlorine gas under acidic conditions.

    Pyrazole Ring Formation: The pyrazole ring can be introduced by reacting the benzothiazole intermediate with hydrazine and an appropriate diketone.

    Morpholine Moiety Introduction: The morpholine moiety can be introduced by reacting the pyrazole intermediate with morpholine under basic conditions.

    Formation of Hydrochloride Salt: The final compound is obtained by treating the amide intermediate with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide
  • N-(4-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[2-(piperidin-4-yl)ethyl]-1H-pyrazole-3-carboxamide

Uniqueness

N-(4-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride is unique due to the presence of the morpholine moiety, which may enhance its solubility and bioavailability compared to similar compounds. Additionally, the combination of the benzothiazole and pyrazole rings provides a distinct structural framework that may contribute to its specific biological activities.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2S.ClH/c1-13-12-23(2)22-16(13)18(26)25(7-6-24-8-10-27-11-9-24)19-21-17-14(20)4-3-5-15(17)28-19;/h3-5,12H,6-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGUVHDNQCJGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC=C4Cl)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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